3-Nitroformanilide

Description

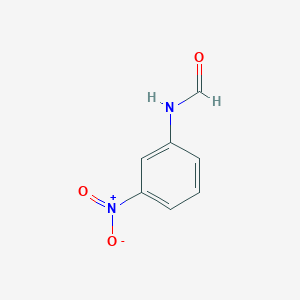

Structure

3D Structure

Propriétés

IUPAC Name |

N-(3-nitrophenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c10-5-8-6-2-1-3-7(4-6)9(11)12/h1-5H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCDUUALALDXTAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90344465 | |

| Record name | 3-Nitroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-38-5 | |

| Record name | N-(3-Nitrophenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitroformanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90344465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-NITROFORMANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 3-Nitroformanilide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitroformanilide, systematically known as N-(3-nitrophenyl)formamide, is a valuable chemical intermediate in the synthesis of a variety of organic compounds. Its molecular structure, featuring both a nitro group and a formanilide moiety on an aromatic ring, imparts a unique reactivity profile that makes it a versatile building block in the production of dyes, pigments, and pharmaceuticals. This guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, reactivity, applications, and safety considerations of 3-Nitroformanilide, offering insights for its effective utilization in research and development.

Chemical Structure and Identification

3-Nitroformanilide is a derivative of 3-nitroaniline where the amino group has been formylated. The presence of the electron-withdrawing nitro group at the meta position relative to the formamido group significantly influences the electronic properties and reactivity of the aromatic ring.

Key Identifiers:

-

IUPAC Name: N-(3-nitrophenyl)formamide

-

Synonyms: 3-Nitroformanilide, m-Nitroformanilide, N-Formyl-m-nitroaniline

-

Molecular Formula: C₇H₆N₂O₃[2]

Caption: Chemical structure of 3-Nitroformanilide.

Physicochemical Properties

3-Nitroformanilide is a solid at room temperature, with its color and solubility being key characteristics for its handling and use in synthesis.

| Property | Value | Reference |

| Appearance | Yellow to orange crystalline powder | [4] |

| Melting Point | 110-112 °C or 132-133 °C | [2][4] |

| Solubility | Slightly soluble in water; soluble in organic solvents | [4] |

| Density | 1.407 g/cm³ | [2] |

| Boiling Point | 368.5 °C at 760 mmHg | [2] |

| Flash Point | 176.7 °C | [2] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and quality control of 3-Nitroformanilide.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the formyl proton. The chemical shifts and coupling constants will be influenced by the positions of the nitro and formamido groups on the aromatic ring.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display characteristic signals for the aromatic carbons, with the carbon attached to the nitro group and the carbonyl carbon of the formyl group being significantly deshielded. Aromatic and alkene carbons typically resonate in the 110-150 ppm range, while amide carbonyl carbons are found between 160-180 ppm.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of 3-Nitroformanilide will exhibit characteristic absorption bands for the N-H stretching of the secondary amide, the C=O stretching of the formyl group, and the asymmetric and symmetric stretching of the nitro group. The N-H stretch for secondary amides appears as a single weak band in the 3300-3000 cm⁻¹ region.[6] The C=O stretch for amides is typically observed between 1690-1630 cm⁻¹.[7] The asymmetric and symmetric N-O stretching vibrations for an aromatic nitro group are expected in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]

Synthesis of 3-Nitroformanilide

The most common and direct method for the synthesis of 3-Nitroformanilide is the N-formylation of 3-nitroaniline. This reaction can be achieved using various formylating agents, with formic acid being a practical and widely used reagent.[9]

Caption: Synthesis of 3-Nitroformanilide from 3-nitroaniline.

Experimental Protocol: N-Formylation of 3-Nitroaniline with Formic Acid

This protocol is based on general procedures for the N-formylation of amines using formic acid.[9][10]

Materials:

-

3-Nitroaniline

-

Formic acid (85-98%)

-

Toluene

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-nitroaniline (1 equivalent) and toluene.

-

Addition of Formic Acid: Add formic acid (1.0-1.2 equivalents) to the flask.[10]

-

Azeotropic Dehydration: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 4-9 hours).[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the toluene under reduced pressure. The resulting crude 3-Nitroformanilide is often of sufficient purity for many applications.[10]

-

Purification (Optional): If further purification is required, the crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.[10]

Causality Behind Experimental Choices:

-

Formic Acid as Reagent: Formic acid is an effective and readily available formylating agent. The reaction proceeds via nucleophilic attack of the amine on the protonated formic acid, followed by dehydration.[9]

-

Toluene and Dean-Stark Trap: The use of toluene as a solvent and a Dean-Stark apparatus is crucial for driving the equilibrium of the reaction towards the product by continuously removing the water byproduct. This is a classic application of Le Chatelier's principle.

Reactivity and Applications

The chemical reactivity of 3-Nitroformanilide is dictated by the interplay between the electron-withdrawing nitro group and the formamido group.

-

Reactivity of the Aromatic Ring: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the nitro group.[11][12]

-

Reactivity of the Formyl Group: The formyl group can be hydrolyzed back to the amine under acidic or basic conditions. The N-H proton of the formamide is weakly acidic.

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, providing a route to 3-aminoformanilide, a useful bifunctional intermediate.

Applications in Synthesis

3-Nitroformanilide serves as a key intermediate in several synthetic pathways:

-

Dye Synthesis: Nitrophenyl compounds are critical intermediates in the manufacturing of a wide range of dyes. The nitro group acts as a chromophore and can be reduced to an amino group, which can then be diazotized and coupled to form azo dyes.[13][14]

-

Pharmaceutical Synthesis: Formamides are important intermediates in the synthesis of various pharmaceuticals.[4][12] The formyl group can serve as a protecting group for the amine or as a precursor for other functional groups. While specific examples directly citing 3-Nitroformanilide are not abundant in the immediate search results, its role as a nitroaromatic amine derivative suggests its potential use in the synthesis of bioactive molecules where a substituted aniline is a key pharmacophore. Aromatic nitro compounds are precursors to many drugs.[15]

-

Intermediate for Further Functionalization: 3-Nitroformanilide can be further modified at the nitro group (e.g., reduction) or through reactions involving the formyl group to generate a diverse array of substituted aromatic compounds for various research and industrial applications.

Safety and Toxicology

Detailed toxicological data specifically for 3-Nitroformanilide is limited. However, information on related compounds provides some guidance on its potential hazards. For instance, N-(3-Nitrophenyl)acetamide is classified as a skin and eye irritant and may cause skin sensitization and respiratory irritation.[16][17] It is prudent to handle 3-Nitroformanilide with similar precautions.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18]

-

Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[18]

-

Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke while handling the compound. Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11]

As with any chemical, a thorough review of the Safety Data Sheet (SDS) is essential before handling 3-Nitroformanilide.

References

-

Stenutz, R. N-(3-nitrophenyl)formamide. NIST Chemistry WebBook. [Link]

-

Scribd. Preparation of P-Nitroaniline. [Link]

-

SciSpace. A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. [Link]

-

UCLA Chemistry & Biochemistry. IR: nitro groups. [Link]

-

NIH National Library of Medicine. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

NIH National Library of Medicine. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]

-

ResearchGate. (PDF) N -(3-Nitrophenyl)maleimide. [Link]

- Google Patents. CN101580473B - Method for preparing N-methyl paranitroaniline.

-

ResearchGate. 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3... [Link]

-

ChemTalk. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Carl ROTH. Safety Data Sheet: Formamide. [Link]

- Google Patents. RU2201917C2 - Method of synthesis of 3-nitrodiphenylamine.

-

NIH National Library of Medicine. Formylation of Amines. [Link]

-

ResearchGate. IR-spectra of diphenyl nitramine and references of 4NDPA and 2NDPA. [Link]

-

Research Square. New Synthesis, Solvatochromism, Halochromism and Dying Applications of Azo Compound 4-hydroxy-3-((3-nitrophenyl)diazenyl)benzaldehyde. [Link]

-

NIH National Library of Medicine. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Organic Syntheses. m-NITROPHENOL. [Link]

-

YouTube. 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Scholars Research Library. Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Syntheses. β-PHENYLHYDROXYLAMINE. [Link]

-

Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]

-

NIH National Library of Medicine. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. [Link]

-

Compound Interest. a guide to 13c nmr chemical shift values. [Link]

-

PURKH. Kinetics of Electrophile & Nucleophile Reactivity: A General Approach to Organic Chemistry. [Link]

-

The Royal Society of Chemistry. Efficient N-Formylation of Primary Aromatic Amines Using Novel Solid Acid Magnetic Nanocatalyst. [Link]

-

Oregon State University. 13C NMR Chemical Shift. [Link]

-

University of Regensburg. H NMR Spectroscopy. [Link]

-

Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

-

NPTEL. CONTENTS 1. 13C NMR spectroscopy • Chemical shift. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. researchgate.net [researchgate.net]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. N-Methylformamide(123-39-7) 13C NMR [m.chemicalbook.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 15. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 16. carlroth.com:443 [carlroth.com:443]

- 17. echemi.com [echemi.com]

- 18. carlroth.com [carlroth.com]

Introduction to 3-Nitroaniline: A Profile for the Research Scientist

An In-depth Technical Guide to the Safe Handling of 3-Nitroaniline

A Note on Chemical Identification: This guide provides comprehensive safety and handling information for 3-Nitroaniline (CAS No. 99-09-2). The initial request for "3-Nitroformanilide" did not yield specific safety data sheets, suggesting a possible misidentification. Given the structural similarity and the extensive documentation available for 3-Nitroaniline, this guide focuses on the latter compound, which is prevalent in research and development settings.

3-Nitroaniline is an organic compound that presents as a yellow crystalline solid.[1][2] It is a derivative of aniline with a nitro functional group at the meta-position.[2] In the realm of drug development and chemical synthesis, 3-Nitroaniline serves as a crucial intermediate. It is a precursor for various dyes, such as C.I. Disperse Yellow 5 and C.I. Acid Orange 18, and is also used in the synthesis of other chemical intermediates.[1] Its utility, however, is paired with significant health hazards that necessitate a thorough understanding of its safety profile and strict adherence to handling protocols.

Hazard Identification and GHS Classification

3-Nitroaniline is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is the first step in risk mitigation.

GHS Pictograms:

-

GHS06: Acute Toxicity (Fatal or Toxic)

-

GHS08: Health Hazard

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[4]

-

H373: May cause damage to organs through prolonged or repeated exposure.[3][5]

-

H412: Harmful to aquatic life with long lasting effects.[3][4]

Toxicological Profile: Understanding the Health Risks

Exposure to 3-Nitroaniline can lead to severe health consequences. The primary routes of exposure are inhalation, skin contact, and ingestion.

-

Acute Toxicity: 3-Nitroaniline is acutely toxic if swallowed, inhaled, or in contact with skin.[3][4][5] Symptoms of acute exposure may not be immediately apparent but can be serious.

-

Chronic Toxicity: Prolonged or repeated exposure may cause damage to organs, specifically targeting the kidney, liver, heart, and blood.[5]

-

Symptoms of Exposure: While specific symptoms are not extensively detailed in the provided search results, it is crucial to seek immediate medical attention upon any suspected exposure.[3]

Engineering Controls: The First Line of Defense

To minimize the risk of exposure, robust engineering controls are paramount. These should be in place before any handling of 3-Nitroaniline.

-

Ventilation: All work with 3-Nitroaniline should be conducted in a well-ventilated area.[5][6] A laboratory fume hood is essential to control the release of dust and vapors.[3][6]

-

Containment: For procedures with a higher risk of aerosolization, a glove box or other closed-system containment may be necessary.

Personal Protective Equipment (PPE): Essential Barrier Protection

The correct selection and use of PPE are critical for preventing direct contact with 3-Nitroaniline.

| PPE Category | Specifications | Rationale |

| Eye/Face Protection | Safety goggles with side protection.[6] | Protects against splashes and dust particles. |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) tested according to EN 374.[6] A lab coat or chemical-resistant apron should also be worn. | Prevents skin contact and absorption. It is crucial to check the breakthrough time of the gloves with the manufacturer.[6] |

| Respiratory Protection | For dust formation, a particulate filter device (EN 143) with a P3 filter is necessary.[6] | Protects against inhalation of toxic dust particles. |

Safe Handling and Storage Protocols

Adherence to strict protocols during handling and storage is fundamental to ensuring a safe laboratory environment.

Handling Protocol:

-

Preparation: Before handling, ensure all engineering controls are functioning correctly and the required PPE is readily available and inspected for integrity.

-

Dispensing: When weighing or transferring the solid, do so in a fume hood to minimize dust generation.[3][6] Avoid creating dust clouds.

-

Work Practices: Do not eat, drink, or smoke in the handling area.[4][5] After handling, wash hands and any exposed skin thoroughly.[5]

-

Decontamination: Clean any contaminated surfaces promptly.

Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

-

The recommended storage temperature is between 15–25 °C.[3][6]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[3][5][6]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First-Aid Measures:

-

If Swallowed: Immediately call a POISON CENTER or doctor.[3][5] Rinse mouth.[5] Do NOT induce vomiting.[5]

-

If on Skin: Wash with plenty of soap and water.[3][4][5] Remove contaminated clothing and wash it before reuse.[4][5]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3][5] Call a POISON CENTER or doctor.[5]

-

If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[5] Get medical attention.[5]

Spill and Leak Procedures:

-

Evacuate: Evacuate non-essential personnel from the area.

-

Ventilate: Ensure the area is well-ventilated.

-

Containment: Prevent the spill from entering drains or waterways.[5][6]

-

Clean-up: For solid spills, mechanically take up the material (e.g., with a scoop or shovel) and place it in a suitable container for disposal.[5][6] Avoid generating dust.[5][6]

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[5]

-

Unsuitable Extinguishing Media: Do not use a water jet.[3][6]

-

Specific Hazards: The combustion of 3-Nitroaniline can produce hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5][6]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 3-Nitroaniline is provided below for easy reference.

| Property | Value |

| Appearance | Yellow to orange crystalline powder/needles[1] |

| Molecular Formula | C6H6N2O2[2][7] |

| Molar Mass | 138.12 g/mol [2] |

| Melting Point | 114 °C[2] |

| Boiling Point | 306 °C (decomposes)[2] |

| Density | 0.9011 g/cm³[2] |

| Solubility in Water | 1.25 g/L at 20 °C[6] |

| Flash Point | 196 °C[5] |

| Autoignition Temperature | 521 °C[1][5] |

Stability and Reactivity

-

Stability: 3-Nitroaniline is stable under normal ambient and anticipated storage and handling conditions.[3][6]

-

Conditions to Avoid: Keep away from heat and humidity.[3][6] Decomposition occurs at temperatures above 247 °C.[3][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, alkali metals, magnesium, organic substances, nitric acid, and sulfuric acid.[3][6]

Disposal Considerations

3-Nitroaniline and its container must be disposed of as hazardous waste.[3][6][8] Follow all local, regional, national, and international regulations for hazardous waste disposal.[3][6] Do not allow the material to enter drains or the environment.[4][5][6]

Visual Workflow Diagrams

To further clarify the safety protocols, the following diagrams illustrate the key workflows for handling and emergency response.

Caption: Safe Handling Workflow for 3-Nitroaniline.

Caption: Emergency Response Protocol for 3-Nitroaniline.

References

- Safety D

- SAFETY DATA SHEET - 3-Nitroaniline. Fisher Scientific.

- Safety D

- SAFETY DATA SHEET - 3-Nitroaniline. Sigma-Aldrich.

- 3-NITROANILINE PURE MSDS. Loba Chemie.

- 3-Nitroaniline. PubChem.

- Safety D

- 3-Nitroaniline CAS#: 99-09-2. ChemicalBook.

- 3-Nitroaniline. Wikipedia.

Sources

- 1. 3-Nitroaniline CAS#: 99-09-2 [amp.chemicalbook.com]

- 2. 3-Nitroaniline - Wikipedia [en.wikipedia.org]

- 3. carlroth.com:443 [carlroth.com:443]

- 4. lobachemie.com [lobachemie.com]

- 5. fishersci.ca [fishersci.ca]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. carlroth.com:443 [carlroth.com:443]

An In-Depth Technical Guide to the Discovery and Historical Context of Nitro-Substituted Anilines

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical context of nitro-substituted anilines, a class of compounds fundamental to the development of synthetic organic chemistry and the chemical industry. We will delve into the seminal discoveries of aniline and nitration, tracing the path that led to the first syntheses of the ortho, meta, and para isomers of nitroaniline. This guide will elucidate the causal relationships behind the experimental choices of 19th-century chemists, framed within the context of the burgeoning synthetic dye industry. Detailed historical protocols, comparative data, and workflow visualizations are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the foundational importance and legacy of these critical chemical intermediates.

The Genesis: Aniline and the Dawn of Aromatic Chemistry

The story of nitroanilines is inextricably linked to their parent compound, aniline. First isolated in 1826 by Otto Unverdorben through the destructive distillation of indigo, he named it "Crystallin".[1] Subsequently, Friedlieb Runge discovered it in coal tar in 1834 and named it "kyanol".[1] The name "aniline" was conferred by Carl Julius Fritzsche in 1840, who produced it by treating indigo with caustic potash.[1] However, it was the collective work of several chemists that established its true nature. In 1842, Russian chemist Nikolai Nikolaevich Zinin achieved a breakthrough of monumental importance: the reduction of nitrobenzene to a basic substance he called "benzidam".[2][3] This reaction, later termed the Zinin reduction , provided the first reliable synthetic route to this aromatic amine from a readily available coal tar derivative.[4][5] A year later, in 1843, August Wilhelm von Hofmann , a towering figure in organic chemistry, demonstrated that all these substances—Crystallin, kyanol, aniline, and benzidam—were, in fact, the same compound.[1] Hofmann's extensive research on aniline and its derivatives would lay the very foundation of the aniline dye industry.[6]

The availability of aniline, thanks to Zinin's reduction of nitrobenzene, was a pivotal moment. It unlocked the vast potential of coal tar, a previously troublesome industrial byproduct, transforming it into a valuable feedstock for chemical synthesis. This set the stage for the next crucial development: the controlled introduction of the nitro group onto the aniline molecule.

The Challenge of Nitration and the Rise of Isomers

With aniline established, the next logical step for chemists of the era was to explore its reactivity, particularly through nitration—a key reaction for introducing new functionality to aromatic rings. However, the direct nitration of aniline presented significant challenges. The reaction of aniline with a mixture of concentrated nitric and sulfuric acids is problematic because the strongly acidic conditions protonate the amino group (-NH₂) to form the anilinium ion (-NH₃⁺). This ion is a meta-director, leading to a substantial proportion of the undesired meta-nitroaniline, along with significant oxidative decomposition of the starting material.

To overcome this, a pivotal strategy was developed: protecting the amino group by acetylation. Aniline is first converted to acetanilide, a less reactive and more manageable compound. The acetamido group (-NHCOCH₃) is an ortho, para-director, meaning it directs the incoming nitro group to the positions adjacent (ortho) and opposite (para) to it on the benzene ring. This strategic protection was the key to selectively synthesizing ortho- and para-nitroaniline.

The synthesis of meta-nitroaniline, however, required a different approach. Building on Zinin's work, the established historical method relies on the dinitration of benzene to produce 1,3-dinitrobenzene, followed by the selective reduction of just one of the two nitro groups.[6] This selective reduction, often accomplished using sodium sulfide or ammonium sulfide, is a classic application of the Zinin reduction.[6]

These distinct synthetic strategies underscore the early understanding of substituent effects in aromatic chemistry and highlight the ingenuity required to isolate specific isomers.

Foundational Synthetic Protocols

The following protocols are adapted from historical laboratory procedures and represent the core methodologies for synthesizing the three isomers of nitroaniline.

Synthesis of p-Nitroaniline and o-Nitroaniline via Acetanilide

This two-step process was the cornerstone of para and ortho isomer production. The critical challenge was not the synthesis itself, but the subsequent separation of the isomers.

Step 1: Nitration of Acetanilide

-

In a suitable flask, dissolve 10g of acetanilide in 10 mL of glacial acetic acid, warming gently if necessary.

-

Carefully add 20 mL of concentrated sulfuric acid to the solution and cool the mixture in an ice-salt bath to 0-5 °C.

-

Separately, prepare a nitrating mixture by slowly adding 4 mL of fuming nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for one hour.

-

Pour the reaction mixture onto 200g of crushed ice, which causes the product mixture of o- and p-nitroacetanilide to precipitate.

-

Filter the solid product, wash thoroughly with cold water, and dry.

Step 2: Separation and Hydrolysis The separation of ortho- and para-nitroacetanilide was a significant hurdle for early chemists. The para isomer is substantially less soluble in ethanol than the ortho isomer. This difference in solubility formed the basis of early separation by fractional crystallization .

-

Boil the crude, dry nitroacetanilide mixture in ethanol. The less soluble p-nitroacetanilide will remain largely undissolved or crystallize out upon cooling, while the more soluble o-nitroacetanilide remains in the filtrate.

-

Filter the hot solution to isolate the p-nitroacetanilide. Multiple recrystallizations may be necessary to achieve high purity.

-

To hydrolyze the separated p-nitroacetanilide, reflux it with a dilute solution of sulfuric or hydrochloric acid until a clear solution is obtained.

-

Cool the solution and neutralize with an alkali (e.g., sodium carbonate) to precipitate the p-nitroaniline.

-

The o-nitroaniline can be recovered from the ethanol filtrate from step 1 by evaporation of the solvent, followed by hydrolysis of the resulting o-nitroacetanilide in the same manner.

Synthesis of m-Nitroaniline via Zinin Reduction

The synthesis of the meta isomer follows a more direct, yet conceptually distinct, pathway.

-

Nitration of Nitrobenzene: Prepare m-dinitrobenzene by heating nitrobenzene with a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Selective Reduction: In a flask, suspend 10g of m-dinitrobenzene in 100 mL of 50% aqueous ethanol.

-

Prepare a solution of ammonium sulfide by saturating a solution of ammonium hydroxide with hydrogen sulfide gas.

-

Add the ammonium sulfide solution portion-wise to the stirred suspension of m-dinitrobenzene. The reaction is exothermic and may require cooling.

-

After the addition is complete, gently warm the mixture for 30-60 minutes to complete the reaction.

-

Pour the reaction mixture into a large volume of water to precipitate the crude m-nitroaniline.

-

Filter the product, wash with water, and recrystallize from hot water or dilute ethanol to purify.

Quantitative Data from Historical Syntheses

Obtaining precise yield data from 19th-century literature is challenging due to variations in reporting standards. However, analysis of established procedures allows for the compilation of representative yields for these foundational methods. The nitration of acetanilide typically produces a significantly higher proportion of the para isomer due to steric hindrance at the ortho position.

| Synthesis Route | Product Isomer | Precursor | Key Reagents | Typical Historical Yield |

| Acetanilide Nitration | p-Nitroaniline | Acetanilide | HNO₃ / H₂SO₄ | ~60-70% (of total product) |

| Acetanilide Nitration | o-Nitroaniline | Acetanilide | HNO₃ / H₂SO₄ | ~15-25% (of total product) |

| Zinin Reduction | m-Nitroaniline | m-Dinitrobenzene | (NH₄)₂S or Na₂S | ~50-60% |

Note: Yields are approximate and varied based on the purity of reagents and the efficacy of the separation techniques employed.

Industrial Revolution: The Role in Azo Dyes

The intense research into nitroanilines was not purely academic; it was driven by immense commercial potential. The mid-19th century witnessed the birth of the synthetic dye industry, and nitroanilines were star players. Their significance skyrocketed with the discovery of the diazotization reaction by Peter Griess in 1858.

Griess discovered that treating a primary aromatic amine (like a nitroaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures produced a diazonium salt. These diazonium salts were found to be highly reactive intermediates that could be "coupled" with other aromatic compounds, such as phenols or anilines, to form intensely colored azo dyes . The -N=N- azo linkage creates a large conjugated system responsible for the color.

Nitroanilines were ideal starting materials for this process. The amino group provided the handle for diazotization, while the nitro group acted as a powerful chromophore (color-imparting group) and could be later reduced to another amino group, allowing for the creation of more complex dyes. This discovery opened the floodgates to a vast array of synthetic colors, displacing traditional, expensive natural dyes and revolutionizing the textile industry.

Conclusion: A Legacy of Foundational Chemistry

The discovery and synthesis of nitro-substituted anilines in the 19th century represent a landmark achievement in the history of chemistry. The journey from the initial isolation of aniline to the controlled synthesis of its nitro derivatives was a testament to the developing understanding of reaction mechanisms, isomerism, and the strategic use of protecting groups. The challenges faced by pioneers like Zinin and Hofmann in synthesizing and separating these compounds laid the groundwork for modern organic synthesis.

Beyond their academic importance, the nitroanilines were the engine of the first great wave of chemical industrialization. Their role as essential intermediates in the azo dye industry, unlocked by Griess's discovery of diazotization, brought vibrant, synthetic color to the world and established the economic power of chemical innovation. The principles learned and the processes developed during this era continue to inform the work of researchers and drug development professionals today, making the history of nitroanilines a compelling case study in the interplay of fundamental discovery and practical application.

References

-

Zinin, N. (1842). Beschreibung einiger neuer organischer Basen, dargestellt durch die Einwirkung des Schwefelwasserstoffes auf Verbindungen der Kohlenwasserstoffe mit Untersalpetersäure. Journal für Praktische Chemie, 27(1), 140–153. [Link]

-

Porter, H. K. (1973). The Zinin Reduction of Nitroarenes. Organic Reactions, 20(4), 455–481. [Link]

-

Wikipedia. (n.d.). 3-Nitroaniline. Retrieved January 27, 2026, from [Link]

-

Szczepaniak, P. (2014). Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction. Redalyc, 25(2), 249-257. [Link]

-

Wikipedia. (n.d.). Aniline. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). August Wilhelm von Hofmann. Retrieved January 27, 2026, from [Link]

-

Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications. Retrieved January 27, 2026, from [Link]

- Griess, P. (1858). Vorläufige Notiz über die Einwirkung von salpetriger Säure auf Amidinitro- und Aminitrophenylsäure. Annalen der Chemie und Pharmacie, 106(1), 123-125.

-

Zinin reaction. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

Sources

- 1. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]

- 2. Nikolai Nikolaevich Zinin (1812-1880) ‒ eminent Russian chemist-organic, discoverer of the method of receiving aniline by nitrobenzene reduction [redalyc.org]

- 3. catalog.hathitrust.org [catalog.hathitrust.org]

- 4. sciencemadness.org [sciencemadness.org]

- 5. youtube.com [youtube.com]

- 6. chempanda.com [chempanda.com]

Synthesis of 3-Nitroformanilide using formic acid and acetic anhydride

Application Notes & Protocols: Synthesis of 3-Nitroformanilide

A Comprehensive Guide to N-Formylation using Acetic Formic Anhydride

Executive Summary

This document provides a detailed protocol and scientific background for the synthesis of 3-nitroformanilide through the N-formylation of 3-nitroaniline. The described method utilizes a potent and highly selective formylating agent, acetic formic anhydride, generated in situ from the reaction of formic acid and acetic anhydride. N-formyl compounds are crucial intermediates in organic synthesis, serving as protecting groups for amines and as precursors for isocyanides and Vilsmeier reagents.[1] This guide is designed for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a validated experimental protocol, and robust characterization methods.

The procedure is distinguished by its efficiency and high selectivity for formylation over potential acetylation.[2] We will explore the causal factors behind this selectivity, outline rigorous safety procedures, and provide a self-validating workflow that includes product purification and characterization to ensure the synthesis of a high-purity final product.

Reaction Principle and Mechanism

The core of this synthesis is the generation of a mixed anhydride, acetic formic anhydride (AFA), from readily available precursors. This in situ approach is often preferred for convenience and to handle the reactive nature of AFA.

2.1. Generation of the Formylating Agent

Formic acid reacts with acetic anhydride in an equilibrium process to form acetic formic anhydride (AFA). This mixed anhydride is a more powerful acylating agent than formic acid alone.

-

Causality: The formation of AFA creates a superior leaving group (the acetate ion) compared to the hydroxide ion from formic acid, thereby significantly enhancing the electrophilicity of the formyl carbonyl carbon.

2.2. Nucleophilic Acyl Substitution

The lone pair of electrons on the nitrogen atom of 3-nitroaniline acts as a nucleophile, attacking the more electrophilic formyl carbon of the AFA molecule.

-

Expert Insight: The formyl carbon in AFA is preferentially attacked over the acetyl carbon due to a combination of electronic and steric factors.[2] The formyl group is less sterically hindered, and the lack of an electron-donating methyl group (present in the acetyl group) renders its carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2] This inherent reactivity profile ensures a clean and highly selective formylation, yielding 3-nitroformanilide as the major product with minimal acetylated byproducts.[2]

The reaction proceeds through a tetrahedral intermediate, which then collapses, eliminating acetic acid as a byproduct and yielding the stable 3-nitroformanilide.

Caption: Reaction mechanism for the synthesis of 3-nitroformanilide.

Materials and Experimental Protocol

3.1. Reagent and Equipment Data

| Reagent | Molar Mass ( g/mol ) | CAS No. | Properties | Hazards |

| 3-Nitroaniline | 138.12 | 99-09-2 | Yellow crystalline solid[3] | Toxic, Irritant, Environmental Hazard |

| Formic Acid (>98%) | 46.03 | 64-18-6 | Colorless fuming liquid | Corrosive, Lachrymator |

| Acetic Anhydride | 102.09 | 108-24-7 | Colorless liquid | Corrosive, Flammable, Lachrymator[4] |

| Dichloromethane | 84.93 | 75-09-2 | Volatile colorless liquid | Suspected Carcinogen, Irritant |

| Sodium Sulfate (Anhydrous) | 142.04 | 7757-82-6 | White crystalline solid | Hygroscopic |

| Ethanol | 46.07 | 64-17-5 | Volatile colorless liquid | Flammable |

Equipment: Round-bottom flask (50 mL), magnetic stirrer and stir bar, heating mantle or oil bath, reflux condenser, dropping funnel, beaker, Buchner funnel, filtration flask, standard laboratory glassware, Thin Layer Chromatography (TLC) plates (silica gel).

3.2. Safety Precautions

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.[4]

-

Ventilation: All steps must be performed in a well-ventilated chemical fume hood due to the corrosive and lachrymatory nature of formic acid and acetic anhydride.

-

Reagent Handling: 3-Nitroaniline is toxic and should be handled with care to avoid inhalation or skin contact.[3] Formic acid and acetic anhydride are highly corrosive and can cause severe burns. Dispense them carefully.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

3.3. Step-by-Step Synthesis Protocol

This protocol is based on a 10 mmol scale. Adjust quantities as needed.

-

Reagent Preparation:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitroaniline (1.38 g, 10 mmol).

-

Add 15 mL of dichloromethane to dissolve the starting material.

-

-

Generation of Acetic Formic Anhydride:

-

In a separate beaker within the fume hood, carefully add acetic anhydride (1.89 mL, 2.04 g, 20 mmol) to formic acid (0.75 mL, 0.92 g, 20 mmol).

-

Stir the mixture gently for 5-10 minutes. An exothermic reaction may occur. Allow the mixture to cool to room temperature before proceeding. This mixture contains the in situ generated acetic formic anhydride.[1]

-

-

Reaction Execution:

-

Transfer the prepared AFA mixture to a dropping funnel and add it dropwise to the stirring solution of 3-nitroaniline over 15 minutes.

-

Once the addition is complete, attach a reflux condenser and heat the reaction mixture to a gentle reflux (~40-45 °C) for 2 hours.

-

Self-Validation: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The disappearance of the 3-nitroaniline spot and the appearance of a new, less polar product spot indicates reaction completion.

-

-

Work-up and Isolation:

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker containing 50 mL of cold water.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize excess acids, followed by a wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product obtained is a solid. Purify it by recrystallization from a minimal amount of hot ethanol.[5]

-

Dissolve the crude solid in hot ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.

-

3.4. Expected Results

| Parameter | Expected Value | Source |

| Product | 3-Nitroformanilide | - |

| Appearance | Crystalline Solid | - |

| Yield | 70-75% | [1] |

| Melting Point | 133-135 °C | [1] |

Product Characterization

To confirm the identity and purity of the synthesized 3-nitroformanilide, the following characterization techniques are recommended:

-

Melting Point: A sharp melting point within the expected range (133-135 °C) is a strong indicator of purity.[1]

-

¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the formyl proton. The integration of these peaks should correspond to the structure.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bond, the amide C=O stretch, and the N-O stretches of the nitro group.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis and analysis.

References

-

ResearchGate. (2018). Synthesis of p-Nitroaniline from Aniline. [Link]

-

JETIR. (N.D.). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. [Link]

-

PubChem. (N.D.). 3-Nitroaniline. National Center for Biotechnology Information. [Link]

- Google Patents. (N.D.). CN103848706A - Synthesis method of substituted nitroaniline.

-

AZoM. (2014). An Introduction to the Synthesis of p-Nitroaniline via a Multi-Step Sequence. [Link]

-

YouTube. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. [Link]

-

Organic Syntheses. (N.D.). Acetic Formic Anhydride. [Link]

-

Scribd. (N.D.). Preparation of P-Nitroaniline. [Link]

-

Reddit. (2023). Formylation of Amines with Acetic Formic Anhydride. [Link]

-

Scribd. (N.D.). Acetic Formic Anhydride. [Link]

-

ResearchGate. (2025). Mixed carboxylic acid anhydrides: I. Acetic‐formic anhydride. [Link]

-

PubChem. (N.D.). 3-Nitroaniline | C6H6N2O2. National Center for Biotechnology Information. [Link]

-

New Jersey Department of Health. (N.D.). ACETIC ANHYDRIDE HAZARD SUMMARY. [Link]

Sources

Application Notes & Protocols for Catalytic N-Formylation of Aromatic Amines

Introduction: The Strategic Importance of N-Formylation

The N-formyl group is a cornerstone in synthetic organic chemistry and drug development. Formamides, the products of N-formylation, are not only critical intermediates for the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals, but they also serve as valuable protecting groups for amines.[1][2] The conversion of aromatic amines to their corresponding formamides is a transformation of significant industrial relevance.[1] Traditional methods for N-formylation often rely on stoichiometric and hazardous reagents such as acetic formic anhydride or toxic carbon monoxide.[2][3] The development of catalytic methods has been driven by the need for more sustainable, efficient, and selective processes. This guide provides an in-depth overview of modern catalytic approaches for the N-formylation of aromatic amines, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

I. N-Formylation using Formic Acid: A Versatile and Atom-Economical C1 Source

Formic acid stands out as an inexpensive, readily available, and environmentally benign C1 source for N-formylation.[4] It can be produced from the hydrogenation of CO2 or from biomass, positioning it as a key player in sustainable chemistry.[4] A variety of catalytic systems have been developed to facilitate the reaction between aromatic amines and formic acid.

A. Metal-Catalyzed N-Formylation with Formic Acid

Several metal-based catalysts have demonstrated high efficacy in promoting N-formylation with formic acid. These catalysts often function by activating the formic acid, thereby facilitating nucleophilic attack by the amine.[3]

1. Zinc Oxide (ZnO) Catalyzed N-Formylation under Solvent-Free Conditions

Zinc oxide is an inexpensive, non-toxic, and efficient catalyst for the N-formylation of a wide range of aromatic amines.[5] The reaction proceeds smoothly under solvent-free conditions, offering a green and high-yielding protocol.[5]

Protocol 1: ZnO-Catalyzed N-Formylation of Aniline

Materials:

-

Aniline (1 mmol, 91 µL)

-

Formic acid (3 mmol, 113 µL)

-

Zinc oxide (1 mmol, 81.4 mg)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and heating plate

-

Ethyl acetate and n-hexane for purification

-

Silica gel for column chromatography

Procedure:

-

In a 10 mL round-bottom flask, combine aniline (1 mmol), formic acid (3 mmol), and zinc oxide (1 mmol).

-

Stir the reaction mixture at 70 °C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion (typically within 3 hours), cool the reaction mixture to room temperature.

-

Purify the crude product directly by column chromatography on silica gel using an ethyl acetate/n-hexane gradient to afford pure N-phenylformamide.

Expected Yield: >90%[5]

Causality and Insights: The use of a slight excess of formic acid ensures complete conversion of the amine.[5] The solvent-free condition minimizes waste and simplifies the work-up procedure. ZnO acts as a Lewis acid, activating the carbonyl group of formic acid towards nucleophilic attack by the amine.

B. Non-Metal Catalyzed N-Formylation with Formic Acid

Recent advancements have led to the development of metal-free catalytic systems, which are advantageous due to their lower cost and reduced environmental impact.

1. Iodine-Catalyzed N-Formylation

Molecular iodine is a simple, low-cost, and environmentally friendly catalyst for the N-formylation of amines with formic acid.[6] The reaction proceeds efficiently under solvent-free conditions and is applicable to a wide variety of aromatic amines.[6]

Protocol 2: Iodine-Catalyzed N-Formylation of 4-Methoxyaniline

Materials:

-

4-Methoxyaniline (1 mmol, 123 mg)

-

Formic acid (2 mmol, 75 µL)

-

Iodine (5 mol%, 12.7 mg)

-

Round-bottom flask (10 mL)

-

Magnetic stirrer and heating plate

-

Saturated sodium thiosulfate solution

-

Ethyl acetate for extraction

Procedure:

-

To a 10 mL round-bottom flask, add 4-methoxyaniline (1 mmol), formic acid (2 mmol), and iodine (5 mol%).

-

Stir the mixture at 70 °C.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with saturated sodium thiosulfate solution to remove iodine, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by recrystallization or column chromatography if necessary.

Expected Yield: Up to 94%[6]

Mechanistic Rationale: The proposed mechanism suggests that iodine reacts with formic acid to generate hydrogen iodide (HI) in situ. HI then protonates the formic acid, increasing its electrophilicity and facilitating the nucleophilic attack by the amine.[6]

II. N-Formylation using Carbon Dioxide: A Sustainable Approach to C1 Chemistry

The utilization of carbon dioxide (CO2) as a C1 source for N-formylation is a highly attractive strategy for sustainable chemical synthesis.[2][7] This approach typically requires a reducing agent, such as a hydrosilane, and a suitable catalyst.

A. Homogeneous Catalysis for CO2-Based N-Formylation

Homogeneous catalysts offer high activity and selectivity under mild reaction conditions.

1. Zinc-Catalyzed N-Formylation with CO2 and Phenylsilane

A catalytic system composed of zinc acetate (Zn(OAc)2) and 1,10-phenanthroline (phen) is highly effective for the N-formylation of aromatic amines using CO2 and phenylsilane (PhSiH3).[8]

Protocol 3: Zinc-Catalyzed N-Formylation of N-Methylaniline with CO2

Materials:

-

N-Methylaniline (1 mmol, 109 µL)

-

Phenylsilane (PhSiH3) (1 mmol, 123 µL)

-

Zinc acetate (Zn(OAc)2) (catalytic amount)

-

1,10-Phenanthroline (phen) (catalytic amount)

-

CO2 balloon

-

Schlenk flask

-

Anhydrous solvent (e.g., THF)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve Zn(OAc)2 and 1,10-phenanthroline in the anhydrous solvent.

-

Add N-methylaniline and phenylsilane to the catalyst solution.

-

Evacuate the flask and backfill with CO2 from a balloon.

-

Stir the reaction mixture at room temperature (25 °C).

-

Monitor the reaction progress by GC or TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography.

Expected Yield: 92%[8]

Mechanistic Considerations: The reaction can proceed through different pathways depending on the substrates and conditions.[9] One proposed pathway involves the formation of a formoxysilane intermediate from the reaction of CO2 and the hydrosilane, which then formylates the amine.[9] Another pathway involves the formation of a silylcarbamate intermediate, which can be directly reduced by the hydrosilane or converted to the formoxysilane.[9]

B. Heterogeneous Catalysis for CO2-Based N-Formylation

Heterogeneous catalysts are highly desirable for industrial applications due to their ease of separation and reusability.[10]

1. MOF-Supported Single-Site Cobalt Catalyst

A single-site cobalt(II) hydride catalyst supported on an aluminum metal-organic framework (DUT-5-CoH) is an active and recyclable heterogeneous catalyst for the N-formylation of amines with CO2 and a reducing agent.[7]

Protocol 4: Heterogeneous N-Formylation using a MOF-Supported Cobalt Catalyst

Materials:

-

Aromatic amine (e.g., p-methoxybenzylamine) (1 mmol)

-

Phenylsilane (PhSiH3)

-

DUT-5-CoH catalyst

-

High-pressure reactor

-

CO2 gas cylinder

-

Solvent (e.g., toluene)

Procedure:

-

Add the aromatic amine, phenylsilane, and the DUT-5-CoH catalyst to a high-pressure reactor.

-

Seal the reactor and purge with CO2.

-

Pressurize the reactor with CO2 to the desired pressure (e.g., 10 bar).

-

Heat the reaction mixture to the specified temperature and stir.

-

After the reaction is complete, cool the reactor, and carefully vent the CO2.

-

Separate the catalyst by filtration. The catalyst can be washed, dried, and reused.

-

Isolate the product from the filtrate by evaporation of the solvent and subsequent purification.

Key Advantage: The MOF catalyst can be recycled and reused multiple times without a significant loss in catalytic activity.[7]

III. Oxidative N-Formylation using Methanol

An alternative approach to N-formylation involves the use of methanol as the C1 source in an oxidative process.

1. Bimetallic AuPd–Fe3O4 Nanoparticle Catalyzed Oxidative N-Formylation

Reusable bimetallic AuPd–Fe3O4 nanoparticles catalyze the N-formylation of secondary amines at room temperature, utilizing methanol as the formyl source and O2 as the oxidant.[11]

Protocol 5: Oxidative N-Formylation with Methanol

Materials:

-

Secondary aromatic amine (e.g., N-methyl-1-phenylmethanamine)

-

AuPd–Fe3O4 nanoparticle catalyst

-

Methanol (as solvent and C1 source)

-

O2 balloon or cylinder

-

Reaction flask

Procedure:

-

Disperse the AuPd–Fe3O4 catalyst in methanol in a reaction flask.

-

Add the secondary aromatic amine to the mixture.

-

Purge the flask with O2 and maintain a positive pressure of O2 (e.g., 1 atm).

-

Stir the reaction at room temperature.

-

Monitor the reaction by TLC or GC.

-

After completion, separate the magnetic catalyst using an external magnet.

-

Isolate the product from the solution.

Expected Yield: 84% for N-methyl-1-phenylmethanamine.[11]

Mechanistic Insight: The catalyst facilitates the oxidation of methanol to formaldehyde or methyl formate, which then reacts with the amine to form the N-formylated product.[11]

Comparative Data of Catalytic Systems

| Catalytic System | Formyl Source | Substrate Example | Conditions | Yield (%) | Reference |

| ZnO | Formic Acid | Aniline | 70 °C, solvent-free | >90 | [5] |

| Iodine | Formic Acid | 4-Methoxyaniline | 70 °C, solvent-free | 94 | [6] |

| Zn(OAc)2/phen | CO2/PhSiH3 | N-Methylaniline | 25 °C | 92 | [8] |

| DUT-5-CoH | CO2/PhSiH3 | p-Methoxybenzylamine | 10 bar CO2 | High | [7] |

| AuPd–Fe3O4 | Methanol/O2 | N-Methyl-1-phenylmethanamine | Room Temp., 1 atm O2 | 84 | [11] |

Visualizing the Workflows

Workflow for Formic Acid-Based N-Formylation

Caption: General workflow for N-formylation using formic acid.

Workflow for CO2-Based N-Formylation

Caption: General workflow for N-formylation using CO2 and a hydrosilane.

Conclusion and Future Outlook

The catalytic N-formylation of aromatic amines has evolved significantly, with a strong emphasis on the development of sustainable and efficient methodologies. The use of formic acid and carbon dioxide as C1 sources, coupled with innovative catalyst design, has paved the way for greener synthetic routes to valuable formamides. Heterogeneous catalysts, in particular, offer the promise of scalability and recyclability, which are critical for industrial applications. Future research will likely focus on further enhancing catalyst activity and stability, expanding the substrate scope, and exploring novel, renewable C1 sources. The protocols and insights provided in this guide are intended to empower researchers to adopt these modern techniques and contribute to the advancement of sustainable chemical synthesis.

References

-

Conley, N. R., & Miller, S. J. (2010). Formylation of Amines. In-depth review of formylation reactions. [Link]

-

Kwon, M. S., Kim, M. Y., & Park, J. (2018). Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles. Catalysts, 8(11), 536. [Link]

-

Nasr-Esfahani, M., et al. (2019). Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media. Green Chemistry, 21(22), 6064-6106. [Link]

-

Yadava, J. K., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(68), 41589-41598. [Link]

-

Kar, S., et al. (2018). Mechanistic Study of the N-Formylation of Amines with Carbon Dioxide and Hydrosilanes. ACS Catalysis, 8(11), 10586-10596. [Link]

-

Hossein, Z., et al. (2006). ZnO as a New Catalyst for N-Formylation of Amines under Solvent-Free Conditions. The Journal of Organic Chemistry, 71(15), 5849-5851. [Link]

-

Li, Y., et al. (2023). N-Formylation of Amines with CO2 by Inorganic Ligand Support Ni Catalyst. ChemistrySelect, 8(7), e202204555. [Link]

-

Kim, D. H., et al. (2021). N-formylation of amines using phenylsilane and CO2 over ZnO catalyst under mild condition. Catalysis Today, 375, 333-340. [Link]

-

Takeda, K., et al. (2019). Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. Green Chemistry, 21(1), 159-166. [Link]

-

Chen, Y., et al. (2024). Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid. Catalysts, 14(7), 488. [Link]

-

Garre, S., et al. (2020). N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst. Catalysis Science & Technology, 10(19), 6549-6558. [Link]

-

Wang, Y., et al. (2021). Highly Efficient Heterogeneous Pd@POPs Catalyst for the N-Formylation of Amine and CO2. Catalysts, 11(2), 221. [Link]

-

Wang, Z., et al. (2020). Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source. ACS Omega, 5(30), 19106-19112. [Link]

Sources

- 1. Recent advances in N-formylation of amines and nitroarenes using efficient (nano)catalysts in eco-friendly media - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Photocatalytic N-Formylation of CO2 with Amines Catalyzed by Diethyltriamine Pentaacetic Acid [mdpi.com]

- 3. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 7. N-Formylation of amines utilizing CO2 by a heterogeneous metal–organic framework supported single-site cobalt catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 8. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Oxidative N-Formylation of Secondary Amines Catalyzed by Reusable Bimetallic AuPd–Fe3O4 Nanoparticles [mdpi.com]

The 3-Nitroformanilide Group: A Robust and Orthogonally Removable Protecting Group for Amines in Complex Synthesis

Introduction: Navigating the Intricacies of Amine Protection in Modern Organic Synthesis

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical development and natural product synthesis, the selective manipulation of functional groups is paramount.[1] Amino groups, being nucleophilic and basic, are often at the epicenter of reactivity, necessitating the use of protecting groups to choreograph a desired synthetic sequence.[2] An ideal protecting group strategy is characterized by the ease and selectivity of both the introduction and removal of the protective moiety, without perturbing other functionalities within the molecule.[3] This principle of "orthogonal protection" allows for the sequential deprotection and reaction of different functional groups, a cornerstone of complex molecular architecture.[1][4]

While carbamates such as Boc, Cbz, and Fmoc have become the workhorses of amine protection, the humble formyl group offers a distinct set of advantages, including its small size and straightforward introduction.[5][6] This application note delves into the utility of the 3-nitroformanilide group as a specialized protecting group for primary and secondary amines. The presence of the electron-withdrawing nitro group on the aromatic ring significantly modulates the chemical properties of the formamide, rendering it a robust yet selectively cleavable protecting group with valuable applications in multi-step synthesis.

Core Principles: The Electronic Influence of the Nitro Group

The defining feature of the 3-nitroformanilide protecting group is the powerful electron-withdrawing nature of the nitro moiety. This electronic perturbation has two profound and opposing effects on the stability of the formamide bond:

-

Increased Stability to Acidic and Basic Hydrolysis: The nitrogen lone pair of an amide is delocalized into the carbonyl group, which accounts for its stability compared to amines.[7] The electron-withdrawing nitro group further pulls electron density from the formyl nitrogen, diminishing its basicity and nucleophilicity. This enhanced delocalization makes the carbonyl carbon less susceptible to nucleophilic attack, thereby increasing the stability of the formamide bond towards both acidic and basic hydrolysis compared to a simple formanilide.[8]

-

Facilitated Cleavage under Specific Nucleophilic Conditions: While enhancing general stability, the electron-withdrawing nitro group also acidifies the N-H proton and increases the electrophilicity of the carbonyl carbon towards specific, potent nucleophiles. This electronic feature is the key to its selective removal under conditions that would leave many other protecting groups intact.

Experimental Protocols

Protection of Amines: Synthesis of 3-Nitroformanilide Derivatives

The introduction of the 3-nitroformyl group can be efficiently achieved through the formylation of the amine with a suitable formylating agent. A practical and high-yielding method involves the in-situ generation of acetic formic anhydride from formic acid and acetic anhydride.[9]

Protocol 1: General Procedure for the N-Formylation of an Amine

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), combine formic acid (1.2 equivalents) and acetic anhydride (1.2 equivalents). Stir the mixture at room temperature for 1 hour to generate acetic formic anhydride in situ.

-

Reaction Setup: To the freshly prepared acetic formic anhydride solution, add the amine substrate (1.0 equivalent) dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-6 hours.

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

| Amine Substrate | Product | Typical Yield (%) |

| Aniline | Formanilide | >95 |

| Benzylamine | N-Benzylformamide | >90 |

| 3-Nitroaniline | 3-Nitroformanilide | >95[9] |

Table 1: Representative yields for the N-formylation of various amines using acetic formic anhydride.

Figure 1: General workflow for the protection of amines as 3-nitroformanilide derivatives.

Deprotection of the 3-Nitroformanilide Group

The selective cleavage of the 3-nitroformanilide group is the cornerstone of its utility. The electron-withdrawing nitro group facilitates cleavage under specific nucleophilic conditions that are orthogonal to many standard protecting groups.

Protocol 2: Deprotection using Hydrazine

This method is particularly effective for the deprotection of N-formyl peptides and is based on the high nucleophilicity of hydrazine.[10]

-

Reaction Setup: Dissolve the 3-nitroformanilide-protected substrate (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add hydrazine hydrate (3-5 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC or LC-MS. Deprotection is typically complete within 2-4 hours.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography or crystallization to remove the formylhydrazide byproduct and any excess hydrazine.

Protocol 3: Deprotection using Hydroxylamine

Hydroxylamine, particularly in the form of its hydrochloride salt, provides a mild and effective method for the cleavage of N-formyl groups, especially in the context of peptide esters where other methods might be too harsh.[10]

-

Reaction Setup: Dissolve the 3-nitroformanilide-protected substrate (1.0 equivalent) in a protic solvent such as methanol or ethanol.

-

Reagent Addition: Add hydroxylamine hydrochloride (2-3 equivalents) and a non-nucleophilic base such as triethylamine or N,N-diisopropylethylamine (2-3 equivalents) to the solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. The deprotection is typically complete within 3-6 hours.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be taken up in an organic solvent and washed with water to remove the salts. The organic layer is then dried and concentrated, and the product purified by standard methods.

Figure 2: Deprotection pathways for the 3-nitroformanilide group.

Orthogonality and Strategic Applications

The true value of the 3-nitroformanilide protecting group lies in its orthogonality to other commonly used protecting groups.[2][3] This allows for a more flexible and robust synthetic strategy.

| Protecting Group | Deprotection Conditions | Orthogonality with 3-Nitroformanilide |

| Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Yes . The 3-nitroformanilide group is stable to acidic conditions used for Boc removal. |

| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (H₂, Pd/C) | Yes . The formamide is stable to hydrogenation, although the nitro group may be reduced. |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Base (e.g., Piperidine) | Yes . The 3-nitroformanilide group is generally stable to the basic conditions used for Fmoc removal. |

| Silyl Ethers (e.g., TBS, TIPS) | Fluoride source (e.g., TBAF) | Yes . The formamide is stable to fluoride-mediated deprotection. |

Table 2: Orthogonality of the 3-nitroformanilide group with common protecting groups.

This orthogonality allows for the selective deprotection of the 3-nitroformanilide group in the presence of these other protecting groups, enabling site-specific modifications of complex molecules. For instance, in a molecule containing both a Boc-protected amine and a 3-nitroformanilide-protected amine, the Boc group can be removed with acid, the resulting free amine can be functionalized, and subsequently, the 3-nitroformanilide group can be removed using hydrazine to unmask the second amine for further transformation.

Conclusion and Future Outlook

The 3-nitroformanilide group represents a valuable addition to the synthetic chemist's toolbox for amine protection. Its enhanced stability due to the electron-withdrawing nitro group, combined with its selective cleavage under specific nucleophilic conditions, provides a high degree of orthogonality with many of the most common protecting groups used in modern organic synthesis. The protocols outlined in this application note provide a practical guide for the implementation of this protecting group strategy. As the demand for the synthesis of increasingly complex and polyfunctional molecules continues to grow, the strategic application of robust and orthogonal protecting groups like 3-nitroformanilide will undoubtedly play a crucial role in enabling the successful execution of challenging synthetic endeavors.

References

- Azev, V. N., Mustaeva, L. G., Gorbunova, E. Y., & Rodionov, I. L. (2013). Formation of truncated peptide by-products via sequence-specific formyl group transfer from Trp(For) residues to N in the course of Boc-SPPS. Journal of Peptide Science, 19(10), 635-643.

- Geiger, R. (1968). U.S. Patent No. 4,021,418. Washington, DC: U.S.

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Thieme.

- Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press.

- Olah, G. A., & Ohannesian, L. (1987). Formylating agents. Chemical Reviews, 87(4), 671-686.

- Sharma, S., & Singh, P. (2014). N-Formylation of Anilines and Amines using Formic Acid-Acetic Anhydride over Silica Gel. JETIR, 1(6), 453-457.

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.

- Barany, G., & Merrifield, R. B. (1979). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.

- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.

- Chapman, A. V., & Shorter, J. (1978). Correlation analysis in chemistry: recent advances. Plenum Press.

- Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.

- Carpino, L. A. (1993). The 9-fluorenylmethoxycarbonyl family of base-sensitive amino-protecting groups. Accounts of Chemical Research, 26(10), 548-555.

- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.

- Sheehan, J. C., & Hess, G. P. (1955). A New Method of Forming Peptide Bonds. Journal of the American Chemical Society, 77(4), 1067–1068.

- Strazzolini, P., Giumanini, A. G., & Verardo, G. (1994). Acetic formic anhydride a review. Tetrahedron, 50(1), 217-254.

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biosynth.com [biosynth.com]

- 4. researchgate.net [researchgate.net]

- 5. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups - Google Patents [patents.google.com]

- 6. reddit.com [reddit.com]

- 7. webhome.auburn.edu [webhome.auburn.edu]

- 8. 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry [saskoer.ca]

- 9. jetir.org [jetir.org]

- 10. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters - Google Patents [patents.google.com]

Application Note: A Validated HPLC Method for the Quantification of 3-Nitroformanilide

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Nitroformanilide. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol, from sample preparation to method validation, in accordance with the International Council for Harmonisation (ICH) guidelines. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The causality behind experimental choices is explained, ensuring scientific integrity and enabling straightforward implementation and adaptation in a quality control or research laboratory setting.

Introduction and Scientific Rationale